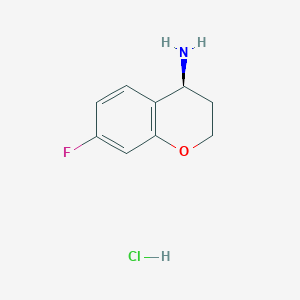![molecular formula C10H13BrClNS B1447725 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864052-09-4](/img/structure/B1447725.png)
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1864052-09-4 . It has a molecular weight of 294.64 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 294.64 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride and its derivatives play a significant role in chemical synthesis. For example, they have been used in the creation of tetrakis-sulfanyl-substituted [3]-cumulenes and functionalized thiophenes, which are essential in synthesizing specialized chemical structures (Rahimi, Gjikaj, & Schmidt, 2009). Furthermore, compounds related to 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been used in synthesizing transparent aromatic polyimides, which are materials with high refractive indices and small birefringences, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Microbiological Activity
In the field of microbiology, derivatives of 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been explored for their potential bacteriostatic and antituberculosis activity. Certain compounds synthesized from this chemical have shown significant activity against bacteria and tuberculosis, indicating its potential in developing new antimicrobial agents (Miszke et al., 2008).
Photodynamic Therapy
Sulfanyl derivatives related to 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been studied for their application in photodynamic therapy (PDT) for cancer treatment. These derivatives, especially when incorporated into specific liposomal formulations, have shown high activity in photodynamic therapy, making them potential candidates for cancer treatment (Piskorz et al., 2017).
Organic Material Synthesis
This compound also plays a role in the synthesis of other organic materials. For instance, derivatives of 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride have been used to create various complex organic structures such as benzothiophenes and pyridine derivatives, which are important in creating novel materials with specific properties for diverse applications (Zhao, Alami, & Provot, 2017).
Antimicrobial and Antituberculosis Agents
Finally, the compound and its derivatives have been explored for their potential as antimicrobial and antituberculosis agents. Some derivatives have been tested and found effective against Mycobacterium tuberculosis, suggesting their potential use in the development of new treatments for tuberculosis (Raju et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfanylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWUGRNGFVNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



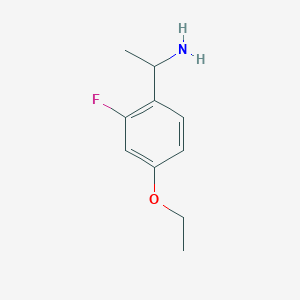
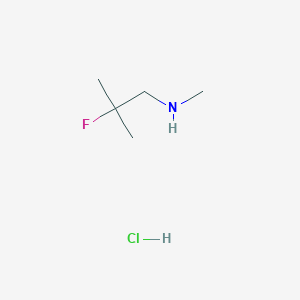
![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)
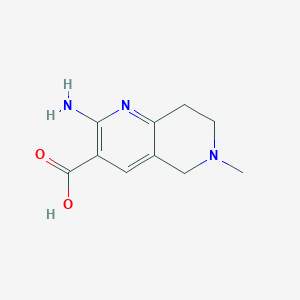
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
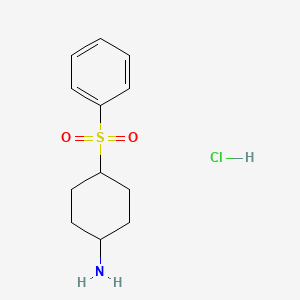
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
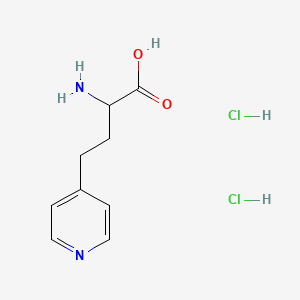
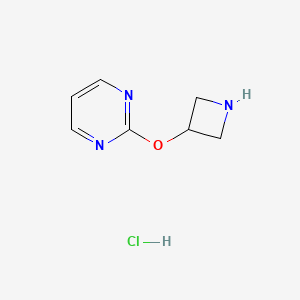
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
